molecular formula C15H18N6O B13847166 Olomoucine-d3

Olomoucine-d3

Cat. No.: B13847166
M. Wt: 301.36 g/mol
InChI Key: GTVPOLSIJWJJNY-FIBGUPNXSA-N
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Description

Olomoucine-d3 is a deuterated derivative of olomoucine, a synthetic purine compound known for its role as a cyclin-dependent kinase inhibitor. Cyclin-dependent kinases are crucial enzymes that regulate the cell cycle, and inhibitors like this compound are valuable tools in cancer research and therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of olomoucine-d3 involves the incorporation of deuterium atoms into the olomoucine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the final product with high isotopic purity .

Chemical Reactions Analysis

Types of Reactions

Olomoucine-d3 undergoes several types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve specific temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deuterated alcohols .

Scientific Research Applications

Olomoucine-d3 has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy due to its deuterium content.

    Biology: Employed in studies of cell cycle regulation and signal transduction pathways.

    Medicine: Investigated for its potential therapeutic effects in cancer treatment and neurodegenerative diseases.

    Industry: Utilized in the development of new drugs and chemical probes .

Mechanism of Action

Olomoucine-d3 exerts its effects by inhibiting cyclin-dependent kinases, which are essential for cell cycle progression. By binding to the active site of these kinases, this compound prevents their interaction with cyclins, thereby blocking cell cycle progression and inducing cell cycle arrest. This mechanism is particularly useful in cancer research, where uncontrolled cell proliferation is a hallmark of the disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Olomoucine-d3

This compound is unique due to its deuterium content, which provides several advantages in research applications. Deuterium atoms have different nuclear properties compared to hydrogen, making this compound a valuable tool in studies involving mass spectrometry and nuclear magnetic resonance spectroscopy. Additionally, the deuterium atoms can enhance the metabolic stability of the compound, making it more suitable for in vivo studies .

Properties

Molecular Formula

C15H18N6O

Molecular Weight

301.36 g/mol

IUPAC Name

2-[[6-(benzylamino)-9-(trideuteriomethyl)purin-2-yl]amino]ethanol

InChI

InChI=1S/C15H18N6O/c1-21-10-18-12-13(17-9-11-5-3-2-4-6-11)19-15(16-7-8-22)20-14(12)21/h2-6,10,22H,7-9H2,1H3,(H2,16,17,19,20)/i1D3

InChI Key

GTVPOLSIJWJJNY-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C=NC2=C(N=C(N=C21)NCCO)NCC3=CC=CC=C3

Canonical SMILES

CN1C=NC2=C(N=C(N=C21)NCCO)NCC3=CC=CC=C3

Origin of Product

United States

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